Structural Isomer Differentiation: 4-(1-Chloroisoquinolin-5-YL)morpholine vs. EX-527 (Selisistat)—Identical Molecular Formula, Non-Overlapping Biological Target Profiles
4-(1-Chloroisoquinolin-5-YL)morpholine and EX-527 (Selisistat) share the exact molecular formula C₁₃H₁₃ClN₂O and molecular weight (248.71 g/mol) but differ fundamentally in scaffold architecture and biological activity. EX-527 is a well-characterized, potent SIRT1 inhibitor with an IC₅₀ of 38 nM (cell-free assay) to 98 nM, exhibiting >200-fold selectivity over SIRT2 (IC₅₀ = 19.6 μM) and SIRT3 (IC₅₀ = 48.7 μM) . In contrast, 4-(1-chloroisoquinolin-5-YL)morpholine is built on a 1-chloroisoquinoline scaffold with a morpholine at the 5-position and has no reported SIRT1 inhibitory activity; it functions instead as a synthetic intermediate with orthogonal reactivity . This isomer pair definitively demonstrates that molecular formula identity does not predict biological target engagement—scaffold topology is the determining factor for target selection .
| Evidence Dimension | Scaffold architecture and primary biological target |
|---|---|
| Target Compound Data | Scaffold: 1-chloroisoquinoline with morpholine at 5-position. SIRT1 activity: Not reported; compound characterized as a synthetic building block. H-bond acceptors: 3. H-bond donors: 0. Rotatable bonds: 1. TPSA: 25.4 Ų. |
| Comparator Or Baseline | EX-527 (Selisistat): Scaffold: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide. SIRT1 IC₅₀ = 38–98 nM. SIRT2 IC₅₀ = 19.6 μM. SIRT3 IC₅₀ = 48.7 μM. H-bond acceptors: 2. H-bond donors: 2. Rotatable bonds: 1. TPSA: 64.9 Ų. |
| Quantified Difference | Non-overlapping biological target profiles despite identical MF and MW. TPSA difference: 39.5 Ų (25.4 vs. 64.9 Ų). H-bond donor count difference: 2 (0 vs. 2). |
| Conditions | EX-527 data from cell-free SIRT1 enzymatic assay and recombinant SIRT2/SIRT3 assays . Target compound properties from computed physicochemical data . |
Why This Matters
Procurement of the correct C₁₃H₁₃ClN₂O isomer is critical: ordering EX-527 for a cross-coupling building block application would yield an expensive bioactive compound (SIRT1 inhibitor) lacking the morpholine nucleophile and chloroisoquinoline electrophile required for derivatization; conversely, using 4-(1-chloroisoquinolin-5-YL)morpholine in a SIRT1 inhibition assay would produce a false negative.
